Balanced Dual-Target Inhibition Profile: PLpro and RBD IC50 Comparison
PLpro/RBD-IN-1 is the only compound in the evaluated 1,2,4-oxadiazole series to display a 'balanced dual inhibitory potential' against both SARS-CoV-2 PLpro and spike protein RBD [1]. In head-to-head comparisons within the same study, other derivatives showed imbalanced activity, such as compound 8, which exhibited PLpro inhibition with an IC50 of 3.212 μM but had weak activity against RBD (25.13% inhibition at 10 μM), or compound 12, which showed 54.20% RBD inhibition at 10 μM but weaker PLpro activity [1].
| Evidence Dimension | Dual-target inhibitory potency balance |
|---|---|
| Target Compound Data | PLpro IC50 = 7.197 μM; RBD IC50 = 8.673 μM |
| Comparator Or Baseline | Compound 8: PLpro IC50 = 3.212 μM, RBD inhibition = 25.13% at 10 μM; Compound 12: RBD inhibition = 54.20% at 10 μM |
| Quantified Difference | PLpro/RBD-IN-1 shows <2-fold difference between PLpro and RBD potencies, whereas comparators exhibit >3-fold differential activity |
| Conditions | Biochemical assays: PLpro inhibition assessed using fluorogenic substrate RLRGG-AMC; RBD-ACE2 interaction inhibition measured via ELISA [1] |
Why This Matters
For researchers seeking to investigate polypharmacology or dual mechanisms of action, a balanced inhibitor ensures that observed biological effects can be more confidently attributed to simultaneous engagement of both targets rather than a dominant effect on a single pathway.
- [1] Mohammed Salah Ayoup, et al. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. Eur J Med Chem. 2023 Apr 5;252:115272. View Source
